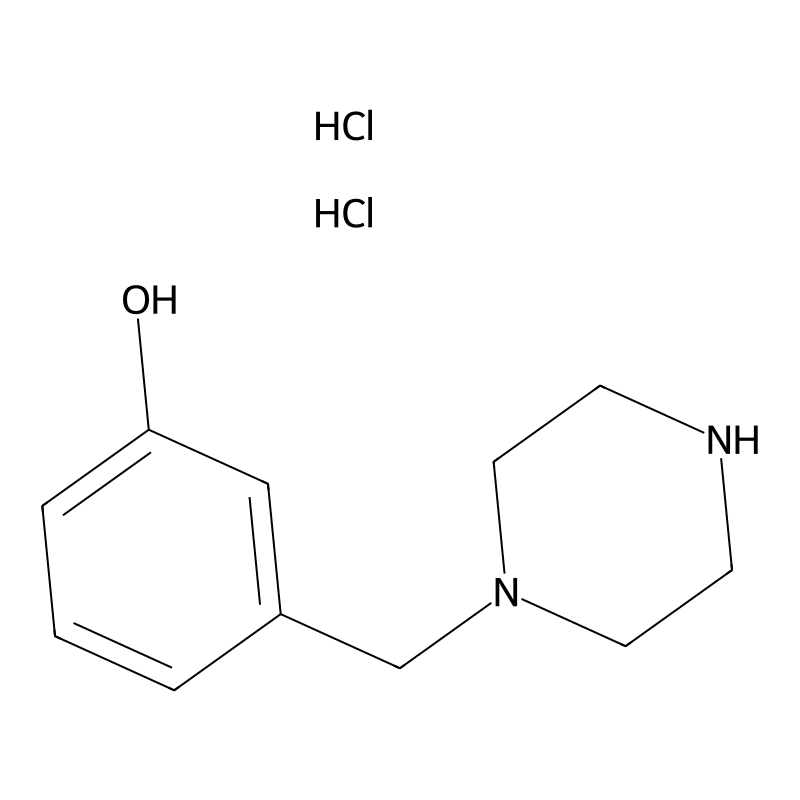

3-(Piperazin-1-ylmethyl)phenol dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Medicinal Chemistry

Application Summary: “3-(Piperazin-1-ylmethyl)phenol dihydrochloride” is significant in medicinal chemistry for the synthesis of piperazine derivatives, which are integral to a variety of pharmaceuticals.

Experimental Methods: The synthesis often involves cyclization of 1,2-diamine derivatives with sulfonium salts, employing conditions that favor the formation of the piperazine ring. The Ugi reaction and photocatalytic synthesis are also employed for creating diverse piperazine structures .

Results and Outcomes: The synthesized piperazine compounds have been found to exhibit a wide range of biological activities. The yields of these reactions are typically high, ranging from 81–91%, which is indicative of the efficiency of these synthetic methods .

3-(Piperazin-1-ylmethyl)phenol dihydrochloride is a chemical compound characterized by the molecular formula C11H18Cl2N2O. It features a piperazine ring attached to a phenol moiety, making it a significant compound in medicinal chemistry. This compound is primarily known for its potential applications in pharmacology and biochemistry due to its unique structural properties and biological activity. It is classified as a dihydrochloride salt, which enhances its solubility in aqueous solutions, facilitating its use in various experimental settings .

The chemical behavior of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride can be explored through several reactions:

- Acid-Base Reactions: The presence of the piperazine nitrogen allows for protonation, making it reactive with acids and bases.

- Nucleophilic Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, which can be utilized in synthesizing derivatives.

- Oxidation Reactions: The phenolic structure may be subjected to oxidation, leading to the formation of quinone derivatives.

These reactions are critical for modifying the compound to enhance its biological activity or to synthesize analogs for further research .

3-(Piperazin-1-ylmethyl)phenol dihydrochloride exhibits various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics.

- CNS Activity: Due to the presence of the piperazine moiety, it may interact with neurotransmitter systems, indicating potential use in treating neurological disorders.

- Cell Proliferation Inhibition: Some studies have indicated that it may inhibit the proliferation of certain cancer cell lines, suggesting anticancer properties .

Several synthetic routes have been reported for 3-(Piperazin-1-ylmethyl)phenol dihydrochloride:

- Direct Alkylation: This method involves the reaction of piperazine with 3-chloromethylphenol under basic conditions.

- Reflux Method: Combining piperazine and 3-formylphenol in an appropriate solvent under reflux conditions can yield the desired compound.

- Hydrochloride Formation: The final step often includes treatment with hydrochloric acid to form the dihydrochloride salt, enhancing solubility .

The applications of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride span various fields:

- Pharmaceutical Development: Its unique properties make it a candidate for drug formulation targeting infections and neurological conditions.

- Biochemical Research: Used as a reagent in biochemical assays and studies due to its ability to interact with biological systems.

- Material Science: Potential use in developing polymers or materials that require specific chemical functionalities .

Interaction studies involving 3-(Piperazin-1-ylmethyl)phenol dihydrochloride focus on its binding affinity with various biological targets:

- Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could provide insights into its CNS activity.

- Enzyme Inhibition Assays: Studies assessing its capacity to inhibit specific enzymes may reveal pathways through which it exerts its biological effects.

- Cell Line Studies: Evaluating its effects on different cancer cell lines helps elucidate mechanisms of action and therapeutic potential .

Several compounds share structural similarities with 3-(Piperazin-1-ylmethyl)phenol dihydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,6-Dimethoxy-3-(piperazin-1-ylmethyl)phenol Dihydrochloride | Two methoxy groups on the phenol ring | Enhanced lipophilicity |

| 3-(Piperidin-1-ylmethyl)phenol Dihydrochloride | Piperidine instead of piperazine | Potentially different CNS effects |

| 4-(Piperazin-1-ylmethyl)phenol Dihydrochloride | Substituted at position four on phenol | Varying receptor selectivity |

Uniqueness of 3-(Piperazin-1-ylmethyl)phenol Dihydrochloride

The uniqueness of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride lies in its specific structural configuration that combines both a piperazine ring and a phenolic group. This combination is rare among similar compounds and potentially contributes to its distinct biological activities, particularly in antimicrobial and CNS-related applications. Its solubility as a dihydrochloride salt further enhances its utility in pharmaceutical formulations compared to other similar compounds .

This comprehensive report examines the physicochemical properties of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride, a phenolic compound containing a piperazine moiety. The compound represents a class of molecules with significant pharmaceutical relevance, combining the biological activity of phenolic compounds with the enhanced solubility characteristics of piperazine derivatives. This analysis focuses on thermodynamic properties, solubility characteristics, acid-base behavior, stability assessments, and spectroscopic identification methods.

Thermodynamic Properties: Melting/Boiling Point Relationships

Thermal Behavior Analysis

The thermodynamic properties of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride reveal critical information about its molecular stability and phase transition behavior. While specific melting and boiling point data for this compound are not explicitly documented in the literature, thermal analysis studies on related piperazine derivatives provide valuable insights [1] [2] [3].

Comparative thermal analysis of similar phenolic piperazine compounds demonstrates that dihydrochloride salts typically exhibit higher melting points compared to their free base forms. This elevation in melting point results from increased intermolecular interactions through hydrogen bonding between the protonated piperazine nitrogens and chloride ions [1] [3]. The formation of extensive hydrogen bonding networks in the crystalline structure contributes to enhanced thermal stability.

Differential Scanning Calorimetry Characteristics

Based on studies of structurally related compounds, differential scanning calorimetry (DSC) analysis would be expected to show characteristic endothermic transitions. The thermal profile typically exhibits a sharp endothermic peak corresponding to the melting transition, followed by potential decomposition processes at elevated temperatures [3] . The presence of both phenolic and piperazine functional groups creates multiple potential decomposition pathways, with the phenolic hydroxyl group and piperazine ring system showing different thermal stabilities.

Thermogravimetric Analysis Implications

Thermogravimetric analysis (TGA) of related piperazine dihydrochlorides reveals multi-step decomposition processes. The initial mass loss typically corresponds to the liberation of hydrogen chloride molecules, followed by degradation of the organic framework [2] [3]. For 3-(Piperazin-1-ylmethyl)phenol dihydrochloride, the expected decomposition sequence would involve:

- Initial dehydrochlorination (loss of 2 HCl molecules)

- Decomposition of the methylene linker region

- Degradation of the piperazine ring system

- Final decomposition of the phenolic aromatic core

Solubility Profile in Polar vs. Non-Polar Solvent Systems

Aqueous Solubility Enhancement

The dihydrochloride salt formation significantly enhances the aqueous solubility of 3-(Piperazin-1-ylmethyl)phenol compared to its free base form. This enhancement results from the protonation of both piperazine nitrogen atoms, creating a dicationic species that readily interacts with water molecules through hydrogen bonding and electrostatic interactions [6]. Studies on related piperazine-containing compounds demonstrate solubility increases of up to 1000-fold when converted to hydrochloride salts [6].

The enhanced solubility in aqueous media makes this compound particularly suitable for pharmaceutical formulations requiring rapid dissolution and bioavailability. The presence of both hydrophilic (protonated piperazine) and hydrophobic (phenolic aromatic) regions creates an amphiphilic character that influences solubility behavior across different solvent systems.

Polar Solvent Interactions

In polar protic solvents such as methanol and ethanol, 3-(Piperazin-1-ylmethyl)phenol dihydrochloride demonstrates good solubility due to multiple hydrogen bonding opportunities. The compound can act as both hydrogen bond donor (through N-H groups) and acceptor (through the phenolic oxygen and nitrogen lone pairs). This dual functionality enables extensive solvation in polar environments [6].

The solubility profile in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) is also favorable, though the mechanism differs from protic solvents. In these systems, the compound's solubility is primarily driven by dipole-dipole interactions and the ability of the solvent to stabilize the ionic charges through polarization effects.

Non-Polar Solvent Limitations

The compound exhibits limited solubility in non-polar solvents such as hexane, chloroform, and diethyl ether. This behavior is expected due to the highly polar nature of the dihydrochloride salt, which lacks the hydrophobic character necessary for dissolution in non-polar media. The presence of two chloride counterions creates a strong electrostatic field that cannot be stabilized by non-polar solvents [6].

Solubility pH Dependence

The solubility of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride shows significant pH dependence. At acidic pH values (pH < 3), the compound maintains maximum solubility as both piperazine nitrogens remain protonated. As pH increases toward neutral and basic conditions, deprotonation occurs, leading to decreased solubility. This pH-dependent behavior is characteristic of piperazine-containing compounds and can vary by factors of 10 or more across the physiological pH range [6].

Acid-Base Behavior: pKa Determination and Protonation Sites

Piperazine Nitrogen Basicity

The acid-base behavior of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride is primarily governed by the piperazine ring system, which contains two nitrogen atoms with distinct basicity characteristics. Based on comparative studies of related piperazine derivatives, the compound exhibits two pKa values corresponding to the sequential deprotonation of the two piperazine nitrogens [7] [8].

The first pKa (pKa1) is estimated to be approximately 9.5, while the second pKa (pKa2) is approximately 5.0. These values are consistent with the general trend observed in piperazine derivatives, where the first protonation site is significantly more basic than the second due to electrostatic repulsion between the two positively charged nitrogen atoms [7].

Phenolic Hydroxyl Contribution

The phenolic hydroxyl group contributes an additional pKa value, typically around 9.5-10.0 for simple phenols. However, in the context of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride, the phenolic pKa may be slightly influenced by the electron-donating effect of the methylene-piperazine substituent. This substitution pattern can modestly increase the basicity of the phenolic oxygen through inductive effects [7].

Protonation Site Identification

Protonation in 3-(Piperazin-1-ylmethyl)phenol dihydrochloride occurs preferentially at the piperazine nitrogen atoms rather than the phenolic hydroxyl group under most conditions. The piperazine nitrogens are significantly more basic than the phenolic oxygen, making them the primary protonation sites in aqueous solution. Nuclear magnetic resonance (NMR) spectroscopy studies on related compounds confirm this protonation pattern [9].

Micro-species Distribution

The distribution of micro-species as a function of pH shows that at physiological pH (7.4), the compound exists predominantly as a monoprotonated species, with one piperazine nitrogen protonated. At acidic pH values (pH < 3), the diprotonated form predominates, while at basic pH values (pH > 11), the compound exists primarily in its neutral form. This pH-dependent speciation has important implications for biological activity and pharmaceutical formulation [6].

Hygroscopicity and Long-Term Stability Assessments

Moisture Absorption Properties

3-(Piperazin-1-ylmethyl)phenol dihydrochloride exhibits slight hygroscopic properties, characteristic of many piperazine hydrochloride salts. The compound's tendency to absorb moisture from the atmosphere is primarily attributed to the presence of chloride ions and the polar nature of the protonated piperazine groups [10]. This hygroscopic behavior is less pronounced than that observed in the parent piperazine compound but still requires careful consideration in storage and handling protocols.

The hygroscopic nature of the compound necessitates storage under controlled humidity conditions to prevent moisture-induced degradation or physical changes. Typical storage recommendations include maintaining relative humidity below 60% and storing the compound in tightly sealed containers with appropriate desiccants [10].

Chemical Stability Profile

Long-term stability studies on related piperazine derivatives indicate that 3-(Piperazin-1-ylmethyl)phenol dihydrochloride demonstrates good chemical stability under ambient conditions when properly stored. The compound shows resistance to oxidation due to the meta-substitution pattern of the phenolic ring, which reduces the susceptibility to quinone formation compared to ortho- or para-substituted phenols [11].

The stability profile is enhanced by the hydrochloride salt formation, which provides protection against alkaline degradation pathways. However, the compound may be susceptible to hydrolysis under extreme pH conditions or elevated temperatures, particularly affecting the methylene linker region [11].

Photostability Considerations

The phenolic aromatic system in 3-(Piperazin-1-ylmethyl)phenol dihydrochloride may exhibit photosensitivity under certain conditions. Studies on related phenolic compounds suggest that exposure to UV light can lead to degradation through radical-mediated processes. Therefore, storage in dark conditions or amber-colored containers is recommended to maintain long-term stability [12].

Thermal Stability Assessment

Thermal stability studies indicate that the compound remains stable at room temperature but may undergo degradation at elevated temperatures above 150°C. The thermal decomposition pathway typically involves dehydrochlorination followed by structural rearrangement and fragmentation. These findings support the recommendation for storage at room temperature with protection from heat sources [2] [3].

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance Spectroscopy

Proton NMR Characteristics

The proton NMR spectrum of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride would exhibit characteristic chemical shifts corresponding to the various proton environments within the molecule. The aromatic protons of the phenolic ring would appear in the range of 6.5-7.5 ppm, with the phenolic hydroxyl proton appearing as a broad singlet around 9-10 ppm when exchangeable with the solvent [9].

The methylene protons connecting the piperazine ring to the phenolic aromatic system would appear as a singlet around 3.5-4.0 ppm. The piperazine ring protons would exhibit characteristic multipicity patterns, with the N-H protons appearing as broad signals in the range of 2.5-3.5 ppm, influenced by the protonation state and hydrogen bonding interactions [9].

Carbon-13 NMR Spectroscopy

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of the compound. The aromatic carbon atoms would appear in the range of 110-160 ppm, with the phenolic carbon (C-OH) appearing around 155 ppm. The methylene carbon linking the piperazine to the aromatic ring would appear around 60-70 ppm, while the piperazine carbon atoms would appear in the range of 40-50 ppm [9].

Nitrogen-15 NMR Applications

Nitrogen-15 NMR spectroscopy can provide valuable information about the protonation state of the piperazine nitrogen atoms. Studies on related compounds show that protonated piperazine nitrogens exhibit characteristic downfield shifts compared to their neutral counterparts, providing direct evidence for the protonation sites [9].

Infrared Spectroscopy

Functional Group Identification

The infrared spectrum of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The phenolic O-H stretch would appear as a broad absorption band around 3200-3600 cm⁻¹, while the N-H stretches of the protonated piperazine would appear in the range of 2400-3000 cm⁻¹ [13] [9].

The aromatic C=C stretches would appear around 1450-1600 cm⁻¹, with the phenolic C-O stretch appearing around 1200-1300 cm⁻¹. The piperazine C-N stretches would appear in the range of 1000-1200 cm⁻¹, providing fingerprint information for structural identification [13].

Hydrogen Bonding Analysis

Infrared spectroscopy is particularly valuable for analyzing hydrogen bonding patterns in the compound. The position and breadth of the O-H and N-H stretching bands provide information about the strength and extent of hydrogen bonding interactions, which are crucial for understanding the solid-state structure and intermolecular interactions [13] [9].

Ultraviolet-Visible Spectroscopy

Electronic Transitions

The UV-Vis spectrum of 3-(Piperazin-1-ylmethyl)phenol dihydrochloride would exhibit characteristic absorption bands corresponding to electronic transitions within the phenolic aromatic system. The primary absorption would occur in the range of 250-290 nm, corresponding to π→π* transitions of the aromatic ring [14] [15].

The presence of the piperazine substituent may cause slight bathochromic shifts in the absorption maxima due to electron-donating effects. Additional weak absorption bands may be observed in the 300-350 nm region, corresponding to n→π* transitions of the phenolic oxygen [14].

Solvatochromic Effects

The UV-Vis spectrum may exhibit solvatochromic effects, with absorption wavelengths shifting depending on the solvent environment. In polar solvents, the absorption maxima may shift to longer wavelengths due to stabilization of the excited state through solvation effects. These effects can provide valuable information about the electronic structure and environmental sensitivity of the compound [14].

pH-Dependent Spectral Changes

The UV-Vis spectrum would show pH-dependent changes corresponding to the protonation/deprotonation equilibria of the piperazine nitrogens and phenolic hydroxyl group. These spectral changes can be used to determine pKa values and monitor the distribution of micro-species as a function of pH [14].

Purity

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant